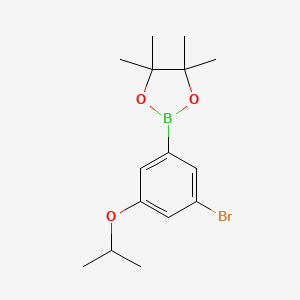

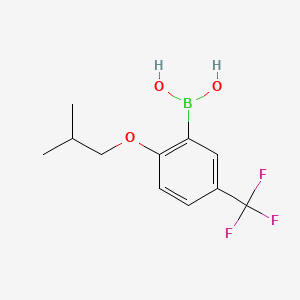

![molecular formula C9H7N3O B580653 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile CAS No. 1313726-32-7](/img/structure/B580653.png)

3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile

Descripción general

Descripción

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile is a derivative of this class.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be functionalized through various radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The specific chemical reactions involving 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile are not detailed in the search results.Aplicaciones Científicas De Investigación

Fluorescent Probes for Mercury Ion Detection

The reaction of β-lactam carbenes with 2-pyridyl isonitriles, followed by acidic hydrolysis, produces 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, which include derivatives of 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile. These compounds have been found to be efficient fluorescent probes for detecting mercury ions both in acetonitrile and buffered aqueous solutions, demonstrating their potential application in environmental monitoring and safety assessments Shao et al., 2011.

Enhancement of Fluorescence Intensity

Studies on 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines have shown that the hydroxymethyl group can act as an enhancer of fluorescence intensity, making these compounds valuable as biomarkers and photochemical sensors. The fluorescent behavior of these derivatives in various solvents and pH conditions highlights their versatility and potential applications in biochemical and medical research Velázquez-Olvera et al., 2012.

Catalyzed Synthesis for Diverse Applications

A copper-catalyzed synthesis method for 3-formyl imidazo[1,2-a]pyridines utilizing ethyl tertiary amines as carbon sources under aerobic oxidative conditions has been developed. This method offers a broad substrate scope and good functional group tolerance, producing diversified and valuable products. Such synthetic versatility opens up possibilities for the application of 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile in pharmaceuticals, materials science, and as intermediates in organic synthesis Rao et al., 2017.

Novel Fluorescent Heterocyclic Systems

The design and synthesis of new fluorescent heterocyclic systems based on imidazo[1,2-a]pyridine derivatives have been explored. These systems exhibit interesting photophysical properties and solvatochromic behaviors, making them suitable for applications in the development of new fluorescent dyes, sensors, and imaging agents. Theoretical studies, including density functional theory (DFT) calculations, have provided insights into the electronic structures and fluorescent behaviors of these compounds Pordel et al., 2017.

Propiedades

IUPAC Name |

3-(hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c10-3-7-1-2-9-11-4-8(6-13)12(9)5-7/h1-2,4-5,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJOJXAUQXPGRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1C#N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201208879 | |

| Record name | 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201208879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile | |

CAS RN |

1313726-32-7 | |

| Record name | 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313726-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201208879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(Benzo[b]thiophen-3-yl)acetamido)thiophene-3-carboxamide](/img/structure/B580571.png)

![8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane](/img/structure/B580573.png)

![ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B580577.png)

![7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride](/img/structure/B580579.png)

![4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B580587.png)

![2-(tert-Butyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B580593.png)